Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride

Solid-State Stability Salt Selection in Drug Discovery Procurement Quality Assurance

This 3,3-disubstituted pyrrolidine HCl salt features a benzyl spacer that introduces an additional rotatable bond, shifting bromophenyl orientation relative to direct aryl analogs. With predicted logP ~4.34 and TPSA ~29.5 Ų, it offers >100-fold theoretical membrane partitioning gain over the carboxylic acid analog, fitting CNS lead criteria. The 3-bromobenzyl group enables Pd-catalyzed cross-coupling, while the secondary amine supports PROTAC linker attachment orthogonal to the ester. Sourced at 95% purity with RT storage stability, it ensures reliable stoichiometry for automated parallel synthesis. Choose this scaffold for fragment-based discovery, CNS GPCR/ion channel programs, and PROTAC design.

Molecular Formula C13H17BrClNO2
Molecular Weight 334.64
CAS No. 2375274-24-9
Cat. No. B2441733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride
CAS2375274-24-9
Molecular FormulaC13H17BrClNO2
Molecular Weight334.64
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)CC2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(5-6-15-9-13)8-10-3-2-4-11(14)7-10;/h2-4,7,15H,5-6,8-9H2,1H3;1H
InChIKeyGKNQNTNZMGMJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride (CAS 2375274-24-9): A Spacer-Elongated Pyrrolidine Building Block for Medicinal Chemistry Procurement


Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride (CAS 2375274-24-9) is a 3,3-disubstituted pyrrolidine derivative featuring a methyl ester at the 3-position and a 3-bromobenzyl group attached via a methylene spacer. With a molecular formula of C13H16BrNO2·HCl and a molecular weight of 334.64 g/mol, the compound is supplied as a hydrochloride salt, which enhances its aqueous solubility and solid-state stability compared to the corresponding free base . The InChI Key is GKNQNTNZMGMJMU-UHFFFAOYSA-N. Its structure incorporates a stereogenic quaternary carbon center, a pendant bromophenyl moiety suitable for cross-coupling chemistry, and a secondary amine within the pyrrolidine ring, positioning it as a versatile scaffold for fragment-based drug discovery and parallel library synthesis .

Why Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride Cannot Be Replaced by Its Closest Analogs Without Risk of Divergent Biological or Physicochemical Outcomes


In scientific procurement, compounds within the 3-substituted pyrrolidine-3-carboxylate class are often mistakenly regarded as interchangeable. However, subtle structural modifications—such as the presence or absence of a methylene spacer between the aryl ring and the pyrrolidine core, the choice of ester vs. carboxylic acid, or the salt form—can significantly alter conformational flexibility, lipophilicity (logP), hydrogen-bonding capacity, and ultimately the compound's pharmacokinetic and target-engagement profile . The target compound's benzyl-type substitution (aryl–CH2–) introduces an additional rotatable bond that shifts the spatial orientation of the bromophenyl group relative to both the direct aryl-substituted analog (CAS 2408965-21-7) and the 4-substituted regioisomer (CAS 2550997-13-0). These structural nuances directly impact molecular recognition in biological systems and the scope of downstream synthetic derivatization .

Quantitative Differentiation Evidence: Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Provides Documented Purity and Room-Temperature Storage vs. Free Base Handling Challenges

The hydrochloride salt of methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate is supplied at 95% purity as a powder with storage at ambient temperature, as documented by the Sigma-Aldrich Certificate of Analysis program . In contrast, the corresponding free base (CAS 1983384-14-0, methyl 3-(3-bromobenzyl)pyrrolidine-3-carboxylate) lacks a major commercial supplier with published purity and stability specifications, introducing uncertainty for reproducible research [1]. Salt formation is known to enhance crystallinity, reduce hygroscopicity, and improve weighability compared to free-base amines in the pyrrolidine class .

Solid-State Stability Salt Selection in Drug Discovery Procurement Quality Assurance

Methylene Spacer Increases Lipophilicity (LogP) by >2 Units vs. Carboxylic Acid Analog, Enhancing Membrane Permeability Potential

Predicted logP values reveal a substantial lipophilicity differential between the target methyl ester hydrochloride and its carboxylic acid analog. The free base form is estimated to have a logP of approximately 4.34 [1], while the carboxylic acid analog (CAS 1340517-09-0) has a reported predicted logP of 2.06 . This >2-log-unit difference indicates that the methyl ester has roughly 100-fold greater partitioning into octanol, a surrogate for membrane permeation. The methylene spacer in the target compound further adds one rotatable bond and reduces the polarity (TPSA) relative to directly attached aryl variants, potentially improving passive diffusion across biological membranes.

Lipophilicity-Driven Drug Design Physicochemical Property Profiling CNS Drug Discovery

3-Benzyl Substitution Alters Steric and Conformational Profile vs. Direct 3-Aryl Analog, Potentially Improving Target Selectivity in Kinase and GPCR Programs

The target compound contains a methylene bridge linking the 3-bromophenyl group to the pyrrolidine C3 position, whereas the closest direct analog (CAS 2408965-21-7) has the bromophenyl group directly attached to C3 . This additional CH2 unit introduces an extra rotatable bond (from 3 to 4 rotors in the free base), allowing the aryl ring to adopt a greater range of dihedral angles relative to the pyrrolidine ring. In medicinal chemistry, benzyl-substituted pyrrolidines have been shown to explore different subpockets within enzyme active sites compared to their phenyl-substituted counterparts, as evidenced by pyrrolidine-based kinase inhibitor scaffolds [1]. Although no direct head-to-head biological comparison of these two specific compounds has been published, the structural difference is analogous to well-documented SAR trends where a benzyl group provides a ~1–2 Å extended reach for halogen–π or π–π interactions.

Structure-Activity Relationship (SAR) Conformational Analysis Kinase Inhibitor Design

Regioisomeric Differentiation: 3-Benzyl vs. 4-Aryl Substitution Directs Distinct Vectorial Output for Fragment Growing

The target compound is substituted at the pyrrolidine 3-position with a benzyl group, whereas the regioisomer rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2550997-13-0) bears the bromophenyl at the 4-position and a methyl ester at the 3-position in a trans configuration [1]. This regioisomeric switch alters the relative orientation of the ester and bromophenyl vectors. In 3,3-disubstituted pyrrolidines, both substituents project from the same ring carbon, facilitating simultaneous engagement with two adjacent binding hot spots. In contrast, the 3,4-disubstituted pattern directs the ester and aryl groups in divergent trajectories, which may be beneficial for bridging two distal pharmacophoric elements. The synthetic accessibility of the 3,3-disubstituted pattern also differs: the geminal substitution at C3 eliminates stereochemical complexity at that center (achiral quaternary carbon), simplifying analytical characterization relative to diastereomeric 3,4-disubstituted analogs.

Fragment-Based Drug Discovery Regiochemical SAR Parallel Synthesis

High-Value Application Scenarios for Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride Based on Verified Differentiation Evidence


CNS-Penetrant Fragment Library Design Leveraging Elevated LogP and Reduced TPSA

As demonstrated in Section 3, the target compound's predicted logP of ~4.34 and TPSA of ~29.5 Ų (free base) place it within favorable property space for blood-brain barrier penetration (typically logP 2–5, TPSA < 60–70 Ų). Medicinal chemistry teams pursuing CNS targets such as GPCRs, ion channels, or neurotransmitter transporters can select this scaffold over the carboxylic acid analog (logP 2.06, TPSA 49.33) to gain a >100-fold theoretical increase in membrane partitioning potential, while the benzyl spacer provides distinct conformational sampling vs. the direct phenyl analog for hit diversification .

Kinase Hinge-Binder Elaboration Using the 3-Bromobenzyl Moiety as a Vector for Halogen Bonding

The 3-bromophenyl group, extended by a methylene spacer, can engage in halogen bonding with backbone carbonyl oxygens in kinase hinge regions. The target compound's 3,3-disubstitution pattern (Evidence Item 3, Section 3) places both the ester (hydrogen bond acceptor) and bromobenzyl (halogen bond donor) at the same quaternary center, creating a compact bidirectional pharmacophore suitable for fragment linking strategies. This contrasts with 3,4-disubstituted analogs that disperse these interactions across two ring positions, potentially reducing binding efficiency per heavy atom .

Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling on the Bromophenyl Handle

The 3-bromophenyl substituent serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling rapid derivatization into biaryl or aryl-amine libraries. The hydrochloride salt's room-temperature storage stability (Section 3, Evidence Item 1) and documented 95% purity ensure reliable reagent stoichiometry for automated parallel synthesis platforms, minimizing side reactions due to unknown impurities that may be present in the free base or lower-purity alternatives .

Targeted Protein Degradation (PROTAC) Linker Attachment at the Pyrrolidine NH

The secondary amine of the pyrrolidine ring provides a site for attaching PROTAC linker moieties (e.g., PEG chains or alkyl linkers) via reductive amination or amide coupling. The ester group at the quaternary C3 position remains orthogonal during N-functionalization, preserving the option for subsequent hydrolysis or aminolysis to generate a carboxylic acid or amide for target protein ligand conjugation. The availability of the compound through Sigma-Aldrich's global distribution network ensures timely access for multi-step PROTAC synthesis .

Quote Request

Request a Quote for Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.